molecular formula C15H12BrN3O5S3 B2806172 (Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-81-8

(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2806172
CAS No.: 865198-81-8
M. Wt: 490.36
InChI Key: HSPPPFRQGYZPPN-SDXDJHTJSA-N
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Description

(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core modified with sulfamoyl, brominated thiophene, and ester functional groups. Its Z-configuration at the imino group introduces stereochemical specificity, which is critical for its physicochemical and biological properties.

Properties

IUPAC Name

methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O5S3/c1-24-13(20)7-19-9-3-2-8(27(17,22)23)6-11(9)26-15(19)18-14(21)10-4-5-12(16)25-10/h2-6H,7H2,1H3,(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPPPFRQGYZPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a variety of functional groups, including a benzothiazole ring and a thiophene moiety, which contribute to its diverse biological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H14BrN3O4S\text{C}_{15}\text{H}_{14}\text{BrN}_3\text{O}_4\text{S}

Synthesis Overview:
The synthesis typically involves multi-step reactions, including:

  • Formation of the Benzothiazole Ring: This is achieved through cyclization involving o-aminothiophenol and suitable carboxylic acid derivatives.
  • Introduction of the Thiophene Ring: Achieved via cross-coupling reactions, such as Suzuki-Miyaura coupling.
  • Final Coupling and Esterification: The benzothiazole and thiophene moieties are coupled, followed by esterification to yield the final product.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of benzothiazole derivatives, including those similar to this compound. For instance, compounds exhibiting structural similarities have shown significant inhibition of cancer cell proliferation in various cell lines, including A431, A549, and H1299. The mechanism often involves the modulation of critical signaling pathways such as AKT and ERK .

Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting a dual action in combating inflammation alongside tumor growth .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Bromine Substituent: Enhances binding affinity to molecular targets.
  • Functional Groups: The presence of sulfonamide groups has been correlated with increased biological activity against specific cancer types.

Comparative Analysis

CompoundStructureBiological ActivityMechanism
This compoundStructureAnticancer, anti-inflammatoryInhibition of AKT/ERK pathways
Compound B7Similar to aboveAnticancerModulation of inflammatory cytokines
PMX610Benzothiazole derivativeSelective anti-tumor effectsTargeting various cancer cell lines

Case Studies

  • In vitro Studies: A study evaluated the effects of benzothiazole derivatives on A431 cells, demonstrating significant inhibition of cell proliferation at low concentrations (1–4 μM). These findings suggest that compounds structurally related to this compound could serve as effective anticancer agents .
  • In vivo Models: Animal studies have indicated that compounds with similar structures exhibit promising results in reducing tumor size and inflammatory markers, reinforcing their potential therapeutic applications .

Comparison with Similar Compounds

Table 2: Functional Group Impact on Activity

Compound Type Key Functional Groups Biological Target LogP (Predicted)
Target Compound Sulfamoyl, bromothiophene Unknown (potential enzyme inhibition) ~2.5–3.0
Metsulfuron Methyl Ester Triazine, sulfonylurea Plant ALS enzyme ~1.8–2.2

Thiazole-Based Pharmaceuticals

Thiazolylmethylcarbamate analogs (e.g., thiazol-5-ylmethyl carbamates) share the thiazole moiety but differ in substitution patterns . Notable distinctions:

  • Ester vs. Carbamate Linkage : The target compound’s methyl acetate group may offer hydrolytic stability compared to carbamates, which are prone to enzymatic cleavage.

Table 3: Pharmacokinetic and Structural Properties

Compound Type Key Features Metabolic Stability Water Solubility (mg/mL)
Target Compound Bromothiophene, Z-imino Moderate ~0.05–0.1
Thiazolylmethylcarbamates Carbamate, stereospecific hydroxy Low (enzymatic degradation) ~0.01–0.03

Research Findings and Implications

  • Synthetic Challenges : The bromothiophene and sulfamoyl groups in the target compound necessitate precise coupling conditions, contrasting with simpler benzothiazole derivatizations .
  • Computational Insights: Molecular docking studies (using tools like SHELX-refined crystallographic data) suggest the bromothiophene group enhances hydrophobic interactions in enzyme pockets, a trait absent in non-halogenated analogs .
  • Biological Potential: While sulfamoyl groups are associated with herbicide activity, the thiophene-thiazole hybrid system may redirect bioactivity toward antifungal or anticancer applications, as seen in related thiazole derivatives .

Q & A

Q. What synthetic routes are commonly employed to synthesize (Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Using Hantzsch thiazole synthesis with α-halocarbonyl compounds and thiourea derivatives under reflux conditions .
  • Imine formation : Condensation of 5-bromothiophene-2-carbonyl chloride with a primary amine group on the thiazole intermediate, requiring anhydrous solvents (e.g., DMF) and controlled pH .
  • Esterification : Introduction of the methyl acetate group via nucleophilic substitution or ester exchange reactions, optimized at 60–80°C . Key challenges include maintaining stereochemical integrity (Z-configuration) and minimizing side reactions from sulfamoyl group reactivity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and Z/E configuration by analyzing coupling constants and chemical shifts of imino (NH) and thiophene protons .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 526.2) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfamoyl S=O stretch at 1150–1250 cm⁻¹, imine C=N at 1640 cm⁻¹) .

Q. What role do the sulfamoyl and bromothiophene groups play in this compound’s reactivity?

  • Sulfamoyl (-SO2_2NH2_2) : Enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase) .
  • 5-Bromothiophene : Acts as an electron-withdrawing group, stabilizing the imine linkage and directing electrophilic substitution reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during imine formation?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and prevent hydrolysis .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to reduce side-product formation .
  • Catalysts : Add triethylamine (1.2 eq) to scavenge HCl and accelerate imine condensation . Example optimization
ConditionYield (%)Purity (%)
DMF, 0°C, no catalyst4578
DMF, 0°C, Et3_3N7292

Q. How can contradictions in biological activity data (e.g., IC50_{50} variability) be resolved?

  • Source analysis : Verify assay conditions (e.g., cell line specificity, solvent DMSO concentration ≤0.1%) .
  • Metabolic stability : Use liver microsome assays to identify rapid degradation pathways (e.g., ester hydrolysis) .
  • Structural analogs : Compare with derivatives lacking the bromothiophene group to isolate pharmacophore contributions .

Q. What computational strategies predict binding affinity to kinase targets?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1ATP for tyrosine kinases) to model interactions between the sulfamoyl group and ATP-binding pockets .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate docking poses . Example docking scores:
TargetDocking Score (kcal/mol)
EGFR Kinase-9.2
VEGFR-2-8.7

Q. How can spectral data (NMR, IR) discrepancies between synthetic batches be troubleshooted?

  • Impurity profiling : Use LC-MS to detect by-products (e.g., E-isomer or hydrolyzed esters) .
  • Dynamic NMR : Resolve tautomerism in imine groups by variable-temperature 1^1H NMR (e.g., coalescence temperature analysis) .

Methodological Challenges

Q. What strategies address poor aqueous solubility in pharmacological assays?

  • Prodrug design : Replace methyl ester with PEGylated esters to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Q. How can stereochemical degradation (Z → E isomerization) be minimized during storage?

  • Light/temperature control : Store at -20°C in amber vials under inert gas (N2_2) .
  • Stabilizers : Add 1% BHT to prevent radical-mediated isomerization .

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